2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide
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Description
“2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide” is a chemical compound with the molecular formula C23H18ClN3O2. It’s part of the indolizine class of compounds, which are nitrogen-containing heterocycles . Indolizine derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Indolizine is a nitrogen-containing heterocycle that consists of a 10π conjugated planar electronic structure . The specific molecular structure of “this compound” was not found in the search results.Chemical Reactions Analysis
Indolizine derivatives are known to undergo various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization . Specific chemical reactions involving “this compound” were not found in the search results.Scientific Research Applications
Synthesis and Transformations
A notable study by Cucek and Verček (2008) detailed the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, demonstrating the chemical versatility of compounds structurally related to 2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide. Their work highlighted the generation of debenzoylated hydrazides and the decarboxylation reactions leading to the formation of N-(5-chloro-1H-indol-3-yl)benzamide, showcasing the compound's potential as a precursor in synthetic organic chemistry (Cucek & Verček, 2008).
Applications in Disease Treatment and Drug Development:
Antimicrobial and Antibacterial Activity:
- Semelková et al. (2017) explored the antimycobacterial and antibacterial properties of N-benzyl-3-chloropyrazine-2-carboxamides, revealing their potential against mycobacterial strains and bacteria like Staphylococcus aureus and Staphylococcus epidermidis. These findings underscore the therapeutic prospects of structurally similar compounds, including this compound in combating bacterial infections (Semelková et al., 2017).
Anti-Tuberculosis and Anti-Cancer Agents:
- Mahanthesha et al. (2022) synthesized a series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, exhibiting remarkable in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. This research suggests that compounds like this compound could be promising leads in the development of new therapeutic agents (Mahanthesha et al., 2022).
Antitumor Activity:
- A study by Ji et al. (2018) synthesized 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and revealed its distinct inhibitory capacity against the proliferation of cancer cell lines. This finding indicates the potential utility of similar compounds in antitumor drug development (Ji et al., 2018).
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(5-chloro-2-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-10-11-16(24)13-17(14)26-23(29)19-18-9-5-6-12-27(18)21(20(19)25)22(28)15-7-3-2-4-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVLQGFNGIXBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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